(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine
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Overview
Description
(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine is a chemical compound with the molecular formula C11H12FN3. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine typically involves the reaction of 4-fluorobenzaldehyde with 1-methylimidazole in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Corresponding imidazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazole derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
(4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Similar structure but with a chlorine atom instead of fluorine.
(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Similar structure but with the fluorine atom in a different position on the phenyl ring
Uniqueness: (4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine is unique due to the presence of the fluorine atom at the para position on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific positioning of the fluorine atom can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
(4-fluorophenyl)-(1-methylimidazol-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-15-7-6-14-11(15)10(13)8-2-4-9(12)5-3-8/h2-7,10H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLUMZZMIGPTBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585343 |
Source
|
Record name | 1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872107-78-3 |
Source
|
Record name | α-(4-Fluorophenyl)-1-methyl-1H-imidazole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872107-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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